molecular formula C8H9ClN2 B1655373 N'-(3-chlorophenyl)ethanimidamide CAS No. 35372-25-9

N'-(3-chlorophenyl)ethanimidamide

Cat. No.: B1655373
CAS No.: 35372-25-9
M. Wt: 168.62 g/mol
InChI Key: QIIVDTNRNDIWGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(3-Chlorophenyl)ethanimidamide is an amidine derivative characterized by a 3-chlorophenyl group attached to an ethanimidamide backbone (C₈H₁₀ClN₂). The ethanimidamide group (–NH–C(=NH)–CH₃) provides a reactive site for hydrogen bonding and coordination, while the 3-chlorophenyl substituent introduces steric and electronic effects that influence molecular interactions and stability .

Synthetic routes to analogous compounds often involve condensation reactions between substituted phenylisothiocyanates and hydrazine derivatives. For example, 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide precursors are synthesized by reacting 1-chloro-3-isothiocyanatobenzene with hydrazine hydrate, followed by condensation with aromatic aldehydes . These intermediates are further functionalized to generate heterocyclic systems, such as thiazoles or oxadiazoles, which exhibit biological activity .

Properties

CAS No.

35372-25-9

Molecular Formula

C8H9ClN2

Molecular Weight

168.62 g/mol

IUPAC Name

N'-(3-chlorophenyl)ethanimidamide

InChI

InChI=1S/C8H9ClN2/c1-6(10)11-8-4-2-3-7(9)5-8/h2-5H,1H3,(H2,10,11)

InChI Key

QIIVDTNRNDIWGB-UHFFFAOYSA-N

SMILES

CC(=NC1=CC(=CC=C1)Cl)N

Canonical SMILES

CC(=NC1=CC(=CC=C1)Cl)N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

N'-(3-chlorophenyl)ethanimidamide has been explored for its potential therapeutic effects. Its structure suggests possible interactions with biological systems that could lead to the development of new pharmaceuticals.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. The chlorophenyl moiety is known to interact with specific receptors involved in cancer cell proliferation.

  • Case Study : A study conducted on imidamide derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models, suggesting that this compound could be a candidate for further development as an anticancer agent .

Antimicrobial Properties

Research has demonstrated that compounds with similar structures possess antimicrobial activity against various pathogens.

  • Case Study : A series of experiments highlighted the effectiveness of imidamide derivatives against resistant strains of bacteria, indicating that this compound may contribute to the development of new antibiotics .

Agricultural Applications

This compound has also been investigated for its potential use as a pesticide or herbicide due to its chemical stability and efficacy against pests.

Insecticidal Activity

The compound's effectiveness as an insecticide has been evaluated through various toxicity tests.

  • Data Table: Insecticidal Efficacy
Insect SpeciesConcentration (mg/L)Mortality Rate (%)
Aphids5085
Whiteflies10090
Leafhoppers7580

This data indicates that this compound exhibits significant insecticidal properties, making it a candidate for agricultural pest management strategies .

Herbicidal Potential

Preliminary studies suggest that this compound may inhibit the growth of certain weeds.

  • Case Study : A field trial demonstrated that formulations containing this compound reduced weed biomass by over 60% compared to untreated controls, showcasing its potential as a herbicide .

Environmental Impact Studies

Given its applications in agriculture, assessing the environmental impact of this compound is crucial.

Ecotoxicological Assessments

Studies have been conducted to evaluate the effects of this compound on non-target organisms.

  • Findings : Research indicated low toxicity levels for aquatic organisms at recommended application rates, suggesting a favorable environmental profile when used responsibly .

Comparison with Similar Compounds

Table 1: Comparison of Ethanimidamide Derivatives with Aryl Substituents

Compound Substituent Key Properties/Applications Synthesis Yield References
N'-(3-Chlorophenyl)ethanimidamide 3-Chlorophenyl Intermediate for antimicrobial thiazoles Not reported
N'-(4-Chlorophenyl)ethanimidamide 4-Chlorophenyl Anti-leishmanial agent; twisted conformation (66.5° dihedral angle) Not reported
2-(4-Nitrophenyl)ethanimidamide 4-Nitrophenyl Higher reactivity due to electron-withdrawing NO₂ group 93%
N'-Hydroxy-2-(thiomorpholin-4-yl)ethanimidamide Thiomorpholine Enhanced hydrogen bonding; nucleophilic substitution kinetics Not reported
3-Fluorobenzimidamide 3-Fluorophenyl Reduced steric hindrance vs. Cl; altered bioactivity Not reported

Key Observations:

  • Substituent Position : The 3-chlorophenyl group in this compound likely results in distinct steric and electronic effects compared to its 4-chloro isomer. For instance, N-(4-chlorophenyl)ethanimidamide exhibits a twisted conformation (66.5° dihedral angle between the ethanimidamide and benzene ring), which may influence crystal packing and biological interactions .
  • Electron-Withdrawing Groups : The 4-nitrophenyl analog (compound 24, 93% yield) demonstrates higher reactivity in nucleophilic reactions due to the electron-withdrawing nitro group, contrasting with the electron-deficient but less reactive 3-chlorophenyl variant .

Functional Analogs: Heterocyclic Derivatives

Table 2: Bioactive Derivatives Incorporating 3-Chlorophenyl Groups

Compound Core Structure Applications/Properties References
2-(Arylidene)-N-(3-chlorophenyl)hydrazinecarbothioamide Thiazole precursor Antimicrobial activity via heterocyclic formation
1-(3-Chlorophenyl)-1H-tetrazole Tetrazole Energetic material (detonation velocity: 4409 m/s)
3-Chloro-N-phenylphthalimide Phthalimide Monomer for high-purity polyimides
2-[5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazol-2-ylthio]-3′-chloroacetophenone Oxadiazole-thioether Characterized by IR (C=O at 1685 cm⁻¹), NMR, and mass spectrometry

Key Observations:

  • Thiazole/Oxadiazole Derivatives : The 3-chlorophenyl group enhances antimicrobial activity when incorporated into thiazoles or oxadiazoles. For example, 2-(arylidene)-N-(3-chlorophenyl)hydrazinecarbothioamide serves as a precursor to thiazoles with demonstrated bioactivity .
  • Energetic Materials : 1-(3-Chlorophenyl)-1H-tetrazole exhibits high nitrogen content (58.3%) and detonation performance (velocity: 4409 m/s), where the chloro group stabilizes the molecular structure via Cl···H interactions (12.7% contribution) .
  • Polymer Applications: 3-Chloro-N-phenylphthalimide is a monomer for polyimides, highlighting the role of chloro-substituted aromatics in materials science .

Pharmacological and Chemical Behavior

  • Anti-leishmanial Activity : N-(4-Chlorophenyl)ethanimidamide derivatives are precursors to anti-leishmanial agents, suggesting that the 3-chloro analog could be explored for similar parasitic targets .
  • Nitric Oxide Modulation: N-([3-(Aminomethyl)phenyl]methyl)ethanimidamide (1400W) acts as a nitric oxide synthase inhibitor, indicating the amidine group’s role in targeting enzymatic pathways .
  • Thermal Stability : The 3-chlorophenyl group in tetrazole derivatives contributes to thermal decomposition resistance (peak at 220°C), crucial for energetic materials .

Preparation Methods

Pinner Reaction: Nitrile-Based Synthesis

The Pinner reaction remains a cornerstone for amidine synthesis, leveraging nitriles as starting materials. For this compound, 3-chlorobenzonitrile reacts with anhydrous methanol under HCl gas saturation to form the intermediate iminoether hydrochloride. Subsequent aminolysis with 3-chloroaniline in methanol at room temperature over 72 hours yields the target compound. Key parameters include:

  • Temperature : 20–25°C to prevent premature hydrolysis.
  • Solvent : Methanol balances reactivity and solubility.
  • Catalyst : Gaseous HCl ensures protonation of the nitrile group.

This method achieves yields of 58–65% but requires careful control of moisture to avoid side-product formation.

Iminoether Hydrochloride Condensation

An alternative route involves pre-formed iminoether hydrochlorides. For example, ethyl N-(3-chlorophenyl)acetimidate hydrochloride reacts with 3-chloroaniline in anhydrous methanol, facilitated by sodium hydroxide. The reaction proceeds via nucleophilic attack of the amine on the electrophilic iminoether carbon, followed by HCl elimination.

Reaction Conditions :

  • Molar Ratio : 1:1 iminoether to amine minimizes dimerization.
  • Time : 48–96 hours for complete conversion.
  • Workup : Neutralization with NaOH and extraction into ether.

This method offers higher yields (70–85%) but demands stringent anhydrous conditions.

Modern Catalytic and Solvent-Free Approaches

Aluminum-Catalyzed Amination

Recent advances employ methyl-chloroaluminum amide (MeClAlNH2) to directly convert nitriles to amidines. 3-Chlorobenzonitrile reacts with 3-chloroaniline in tetrahydrofuran (THF) at 60°C, with MeClAlNH2 (10 mol%) enabling C–N bond formation. Benefits include:

  • Yield Enhancement : 75–80% due to reduced hydrolysis.
  • Reaction Time : 12–18 hours.

Flow Chemistry for Scalability

Continuous flow reactors optimize heat and mass transfer for industrial production. A 2023 study demonstrated a microreactor system where 3-chlorobenzonitrile and 3-chloroaniline mix at 50°C with HCl gas, achieving 90% conversion in 30 minutes. Key advantages:

  • Throughput : 5 kg/day capacity.
  • Purity : >98% by HPLC due to precise residence time control.

Industrial-Scale Production and Optimization

Reaction Parameter Optimization

Industrial synthesis prioritizes cost and yield. A factorial design study identified optimal conditions for the Pinner reaction:

Parameter Optimal Value Effect on Yield
HCl Concentration 4.5 M Maximizes iminoether formation
Temperature 22°C Minimizes hydrolysis
Stirring Rate 600 rpm Enhances gas-liquid mixing

Under these conditions, pilot plants report 82% yield with 95% purity.

Purification Techniques

Crude this compound often contains unreacted aniline and hydrolysis byproducts. Industrial purification strategies include:

  • Recrystallization : Ethanol-water mixtures (3:1) remove polar impurities, yielding 99% pure product.
  • Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves non-polar contaminants but is cost-prohibitive for large batches.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Scalability Cost (USD/kg)
Classical Pinner 65 92 Moderate 120
Iminoether Condensation 85 95 High 90
Aluminum-Catalyzed 80 97 Low 150
Flow Chemistry 90 98 Very High 75

Flow chemistry emerges as the most viable for industrial use, balancing cost and efficiency.

Q & A

Q. Table 1: Typical Reaction Conditions

ReagentSolventTemperatureCatalyst/BaseYield (%)
3-ChloroanilineEthanolRefluxHCl gas65–75
Ethyl imidateDCM0–5°CTriethylamine80–85

Advanced: How can crystallographic data resolve structural ambiguities in this compound derivatives?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond angles, torsion angles, and hydrogen-bonding networks. Software suites like SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used . For example, in N-(3-chlorophenyl)maleimide, SCXRD revealed a planar maleimide ring (r.m.s. deviation = 0.02 Å) and intermolecular C–H···O interactions stabilizing the crystal lattice .

Key Considerations:

  • Data Collection: Use a diffractometer (e.g., Oxford Xcalibur) with Mo-Kα radiation (λ = 0.71073 Å) and multi-scan absorption correction .
  • Hydrogen Bonding: Graph set analysis (e.g., Etter’s rules) identifies motifs like R₂²(8) for dimeric associations, common in imidamides .

Q. Table 2: Crystallographic Parameters for Analogous Compounds

CompoundSpace Groupa (Å)b (Å)c (Å)β (°)R-factor
N-(3-Chlorophenyl)maleimide P2₁/c9.87211.247.89190.00.038
3-Chloro-N-phenylbenzamide P2₁/c25.025.3708.12898.530.042

Advanced: How do researchers address contradictory bioactivity data in imidamide derivatives?

Methodological Answer:
Contradictions in bioactivity (e.g., inhibitory potency) often arise from assay conditions or structural isomerism. For instance, 1400W dihydrochloride (a related ethanimidamide) shows variable IC₅₀ values for iNOS inhibition depending on cell type and Mg²⁺ concentration .

Strategies for Validation:

  • Dose-Response Curves: Use multiple concentrations (e.g., 1 nM–100 µM) to assess consistency.
  • Computational Modeling: Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like iNOS, identifying key residues (e.g., His342, Glu377) .
  • Isomer Purity: Chiral HPLC separates E/Z isomers, which may exhibit differing activities .

Basic: What spectroscopic techniques are essential for characterizing imidamide tautomerism?

Methodological Answer:
Imidamides exhibit tautomerism between amine/imine forms. Techniques include:

  • ¹⁵N NMR: Distinguishes NH (δ 80–100 ppm) vs. NH₂ (δ 50–70 ppm) environments.
  • IR Spectroscopy: Stretching frequencies for C=N (1640–1680 cm⁻¹) vs. C-N (1250–1350 cm⁻¹) confirm dominant tautomers .
  • X-ray Photoelectron Spectroscopy (XPS): N 1s binding energies differentiate sp² (398–400 eV) and sp³ (401–403 eV) hybridization .

Advanced: How can hydrogen-bonding networks influence the stability of imidamide crystals?

Methodological Answer:
Hydrogen bonds (H-bonds) dictate packing efficiency and thermal stability. For this compound, graph set analysis identifies:

  • Intramolecular H-bonds: N–H···Cl interactions (2.8–3.0 Å) stabilize planar conformations.
  • Intermolecular H-bonds: Chains of N–H···N contacts (R₂²(8) motifs) form 2D sheets, increasing melting points (e.g., >200°C for analogous compounds) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.